molecular formula C25H21FN4O4S B2843006 N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide CAS No. 532973-89-0

N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide

Cat. No. B2843006
CAS RN: 532973-89-0
M. Wt: 492.53
InChI Key: MEIRCQDCKQUTFS-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not specified in the sources I found .

Scientific Research Applications

Design and Synthesis

The compound, N4-(2-amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide, was designed as a selective degrader of histone deacetylase-3 (HDAC3) using a proteolysis targeting chimera (PROTAC) approach . The synthetic pathway involved several steps, including the introduction of fluorine and other functional groups.

In Vitro Activity

The title compound was tested in vitro against human class-I HDAC isoforms. Notably, it exhibited an IC50 value of 3.4 µM against HDAC3. However, despite its inhibitory activity, it did not induce degradation of the targeted HDACs. This finding highlights the complexity of PROTAC design and the need for further optimization .

Pharmacophore and Scaffold

Most HDAC inhibitors (HDACis) share a common pharmacophoric scaffold, consisting of three essential components:

Potential Therapeutic Applications

While this specific compound did not achieve the desired protein degradation, its design principles and structural features provide insights for future PROTAC development. Researchers may explore modifications to enhance selectivity, pharmacokinetics, and cellular activity. Potential therapeutic applications include cancer treatment, neurodegenerative diseases, and other conditions influenced by HDAC activity .

Future Directions

Further studies are needed to optimize the compound’s properties, evaluate its efficacy in cellular models, and explore potential combination therapies. Collaborations between medicinal chemists, biologists, and clinicians will be crucial to advancing PROTAC-based drug discovery .

properties

IUPAC Name

N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O4S/c26-20-6-2-3-7-21(20)28-24(31)16-35-23-15-29(22-8-4-1-5-19(22)23)14-13-27-25(32)17-9-11-18(12-10-17)30(33)34/h1-12,15H,13-14,16H2,(H,27,32)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIRCQDCKQUTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide

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